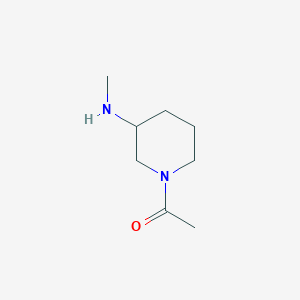

1-(3-(Methylamino)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPZWJPXKJSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728678 | |

| Record name | 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-56-0 | |

| Record name | 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

One commonly employed method for introducing the methylamino substituent on the piperidine ring is reductive amination . This involves reacting a 3-piperidone or 3-piperidinone derivative with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

- Solvent: Methanol or dichloromethane

- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3)

- Temperature: Room temperature to mild heating

- Reaction time: Overnight stirring

-

- Dissolve 3-piperidone in methanol.

- Add methylamine and sodium triacetoxyborohydride.

- Stir the mixture overnight at room temperature.

- Workup involves solvent removal, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by silica gel chromatography.

This method provides high yields (~90%) of the methylamino-substituted piperidine intermediate with good purity.

Acetylation of Piperidinyl Nitrogen

Following the introduction of the methylamino group, the piperidinyl nitrogen is acetylated to yield the ethanone moiety. This can be achieved by reaction with acetyl chloride or acetic anhydride under basic or neutral conditions.

-

- Reagents: Acetyl chloride or acetic anhydride

- Base: Triethylamine or pyridine (to scavenge HCl)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reaction time: 1-3 hours

-

- Dissolve the methylamino-piperidine intermediate in dichloromethane.

- Add triethylamine and cool the solution to 0°C.

- Slowly add acetyl chloride dropwise.

- Stir at room temperature for several hours.

- Quench the reaction, extract, wash, dry, and purify by chromatography.

This step yields this compound with high selectivity and purity.

Alternative Synthetic Routes

- Nucleophilic Substitution: Starting from 1-chloroethanone and 3-(methylamino)piperidine, nucleophilic substitution can be used to form the target compound.

- Amide Bond Formation: Coupling of 3-(methylamino)piperidine with acetic acid derivatives using coupling agents like EDCI and HOBt under mild conditions can also yield the compound.

However, these methods are less commonly reported compared to reductive amination followed by acetylation.

Data Table: Summary of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination | 3-Piperidone + methylamine + NaBH(OAc)3, MeOH, RT, overnight | ~90 | High selectivity, mild conditions |

| 2 | Acetylation | Acetyl chloride + triethylamine, DCM, 0°C to RT, 1-3 h | >85 | Efficient acetylation, easy purification |

| Alt 1 | Nucleophilic Substitution | 1-Chloroethanone + 3-(methylamino)piperidine, base, solvent | Variable | Less common, potential side reactions |

| Alt 2 | Amide Coupling | 3-(Methylamino)piperidine + acetic acid derivative + EDCI/HOBt, DMF, RT | Moderate | Requires coupling agents, moderate yield |

Research Findings and Optimization

- Reductive amination has been extensively optimized for high yield and purity, with sodium triacetoxyborohydride preferred due to its mild reducing power and selectivity toward imine reduction without affecting other functional groups.

- The acetylation step is generally straightforward but requires careful control of temperature and stoichiometry to avoid over-acetylation or side reactions.

- Purification typically involves silica gel chromatography using chloroform/methanol or hexane/ethyl acetate solvent systems to achieve analytically pure product.

- Analytical techniques such as NMR (1H and 13C), MS (ESI), and IR spectroscopy confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents such as hydrogen peroxide or chromium-based reagents.

Reduction reactions may involve hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation products include piperidine derivatives with additional oxygen functionalities.

Reduction products may include various amines.

Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for modulating receptor activity. Research indicates that it shows potential in the development of drugs targeting conditions such as anxiety, depression, and other neuropsychiatric disorders. Interaction studies focus on its binding affinity to various receptors and enzymes, which are crucial for understanding its pharmacological potential in drug design.

Case Studies

- Binding Affinity Studies : Investigations have demonstrated that 1-(3-(Methylamino)piperidin-1-yl)ethanone interacts with serotonin receptors, suggesting potential use in treating mood disorders.

- Synthesis and Derivatives : Various derivatives of this compound have been synthesized to enhance its biological activity and reduce side effects. For instance, modifications to the piperidine ring have been explored to improve selectivity towards specific receptors.

Organic Synthesis

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by the introduction of the methylamino group. This compound serves as an intermediate for synthesizing more complex molecules with potential therapeutic applications.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-(Isopropylamino)piperidin-1-yl)ethanone | Isopropylamino group instead of methylamino | Different reactivity and biological activity |

| 1-(3-(Ethylamino)piperidin-1-yl)ethanone | Ethylamino group | Distinct chemical properties compared to methylamino |

| 1-(4-Aminopiperidin-1-yl)ethanone | Amino group at the 4-position | Different pharmacological profile |

| 1-(3-Aminomethylpiperidin-1-yl)ethanone | Aminomethyl group | Varies in binding affinity and activity |

This table illustrates how variations in structure can lead to different pharmacological profiles and activities, emphasizing the importance of structural modifications in drug development.

Mechanism of Action

The mechanism by which 1-(3-(Methylamino)piperidin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing physiological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., nitro in ) increases electrophilicity, enhancing interactions with biological targets. In contrast, methylamino groups (as in the target compound) improve solubility and hydrogen-bonding capacity . Tetrazole-containing analogues (e.g., ) exhibit rigid planar structures, favoring interactions with aromatic residues in enzyme active sites.

Synthetic Pathways: The target compound is synthesized via nucleophilic substitution or reductive amination, similar to analogues like 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride . Derivatives with aryl tetrazoles (e.g., ) require multi-step protocols involving sodium azide and chloroacetyl chloride, highlighting the complexity introduced by heterocyclic systems .

Physicochemical Properties: Isomerization Dynamics: Piperidine ethanones with proximal substituents (e.g., 3-methylamino) exhibit restricted rotation around the amide bond, leading to distinct NMR signals for axial and equatorial conformers. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows coalescence of NMR peaks at 380 s⁻¹ and an energy barrier of 67 kJ·mol⁻¹ for isomerization . Salt Forms: Hydrochloride salts (e.g., ) improve stability and bioavailability compared to free bases.

For instance, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines (e.g., compound 12n) exhibit potent CDK9 inhibition (IC₅₀ < 50 nM) . Tetrazole-piperidine hybrids (e.g., ) show antimicrobial properties due to their ability to disrupt bacterial membrane integrity .

Biological Activity

1-(3-(Methylamino)piperidin-1-yl)ethanone, also known as 1-acetyl-N-methyl-4-piperidinamine hydrochloride, is a chemical compound that has garnered attention for its potential biological activity, particularly in the realm of neurotransmitter systems. This article delves into its pharmacological properties, synthesis, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 192.69 g/mol. Its structure features a piperidine ring with a methylamino group attached at the 3-position and an ethanone moiety, contributing to its unique chemical properties.

Structural Representation

- IUPAC Name: 1-acetyl-N-methyl-4-piperidinamine hydrochloride

- CAS Number: 71879-46-4

Biological Activity

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders and as a pharmacological tool in research.

Key Findings

- Neurotransmitter Interaction: Studies have shown that the compound may modulate receptor activity within the central nervous system, potentially affecting mood and behavior.

- Binding Affinity: Interaction studies reveal significant binding affinities to specific receptors, which are crucial for understanding its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps, typically including the following:

- Formation of the piperidine ring.

- Introduction of the methylamino group.

- Acetylation to yield the final product.

These methods can vary based on desired purity and yield, showcasing the compound's versatility in medicinal chemistry.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | CAS Number | Similarity Score | Unique Aspects |

|---|---|---|---|

| 1-(4-Aminopiperidin-1-yl)ethanone | 214147-48-5 | 0.97 | Amino group at the 4-position |

| 1-(Piperidin-4-yl)pyrrolidin-2-one | 548769-02-4 | 0.88 | Different reactivity |

| 4-Amino-1-methylpiperidin-2-one | 1373223-45-0 | 0.85 | Varies in binding affinity |

This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological effects of this compound through various assays:

- In Vitro Studies: Assays measuring receptor-mediated responses have demonstrated its potential as an agonist or antagonist in specific pathways.

- Animal Models: Research involving animal models has provided insights into its effects on behavior and neurochemistry, suggesting possible therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 1-(3-(Methylamino)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3-(methylamino)piperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions like over-acylation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yields range from 40–70%, depending on steric hindrance and intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-) shows characteristic peaks: δ 2.1–2.3 ppm (N–CH), δ 3.2–3.5 ppm (piperidine protons), and δ 2.5 ppm (acetyl group). C NMR confirms the carbonyl at ~205 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ ionization detect [M+H] at m/z 183.1.

- IR : Strong C=O stretch at ~1680 cm and N–H bend at ~1550 cm .

Q. How does the methylamino group in the piperidine ring influence the compound’s solubility and stability?

- Methodological Answer : The methylamino group enhances water solubility via hydrogen bonding but may reduce stability under acidic conditions due to protonation. Stability assays (e.g., pH 3–9 buffers at 25–40°C for 24–72 hours) with HPLC monitoring are recommended. LogP values (predicted ~0.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration studies .

Advanced Research Questions

Q. How can contradictory data in biological activity assays for this compound be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Use isogenic cell lines and matched controls.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity.

- Replicate dose-response curves (e.g., 0.1–100 µM) in triplicate. Cross-reference with computational docking (AutoDock Vina) to predict binding poses in protein targets (e.g., GPCRs or kinases) .

Q. What strategies optimize enantiomeric purity when synthesizing derivatives of this compound?

- Methodological Answer : Chiral resolution via:

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) in kinetic resolutions. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How can computational methods predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools:

- CYP450 metabolism : SwissADME or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., N-demethylation).

- Metabolite identification : Molecular docking with CYP3A4/2D6 isoforms. Validate with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.